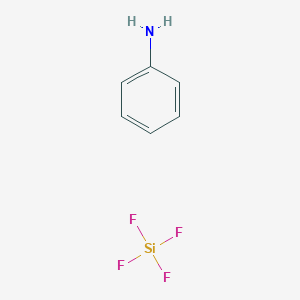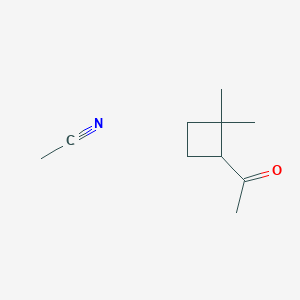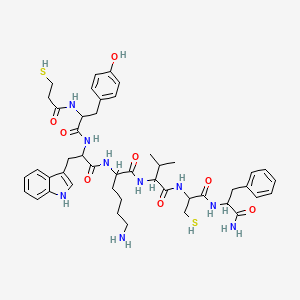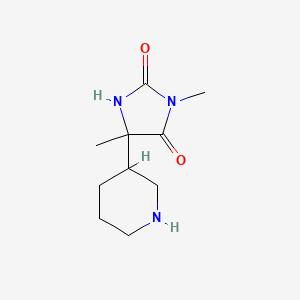
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent ionic conductivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide typically involves the following steps:
-
Quaternization Reaction: : The initial step involves the reaction of N-methylmorpholine with butyl halide (e.g., butyl bromide) to form N-methyl,butyl-morpholinium halide.
Reaction Conditions: This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
:Equation: N-methylmorpholine+Butyl halide→N-methyl,butyl-morpholinium halide
-
Anion Exchange: : The N-methyl,butyl-morpholinium halide is then subjected to an anion exchange reaction with lithium bis((trifluoromethyl)sulfonyl)imide.
Reaction Conditions: This step is typically performed in water or an organic solvent, and the product is isolated by extraction or precipitation.
:Equation: N-methyl,butyl-morpholinium halide+LiNTf2→N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide+Li halide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including distillation, crystallization, or chromatography to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of the morpholinium cation, it can participate in nucleophilic substitution reactions.
Complexation Reactions: The bis((trifluoromethyl)sulfonyl)imide anion can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Metal Salts: For complexation reactions, typically under mild conditions to avoid decomposition.
Major Products
Substituted Morpholinium Compounds: From nucleophilic substitution.
Metal Complexes: From complexation reactions, which can be used in catalysis or as functional materials.
Wissenschaftliche Forschungsanwendungen
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its ionic nature and stability.
Biology: Investigated for its potential in drug delivery systems and as a medium for enzymatic reactions.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity and thermal stability.
Wirkmechanismus
The mechanism by which N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The morpholinium cation and bis((trifluoromethyl)sulfonyl)imide anion interact with various molecular targets, including:
Enzymes: Modulating their activity by stabilizing or destabilizing specific conformations.
Metal Ions: Forming stable complexes that can act as catalysts or functional materials.
Cell Membranes: Disrupting microbial cell membranes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
N-methyl,butyl-morpholinium bis((trifluoromethyl)sulfonyl)imide can be compared with other ionic liquids, such as:
N-butyl,N-methylpyrrolidinium bis((trifluoromethyl)sulfonyl)imide: Similar in structure but with a pyrrolidinium cation instead of morpholinium.
N-ethyl,N-methylmorpholinium bis((trifluoromethyl)sulfonyl)imide: Differing by the alkyl chain length on the morpholinium cation.
1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide: Featuring an imidazolium cation, which offers different solubility and stability properties.
Uniqueness
This compound stands out due to its specific combination of thermal stability, low volatility, and high ionic conductivity, making it particularly suitable for high-temperature and electrochemical applications.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better leverage its potential in various fields.
Eigenschaften
Molekularformel |
C11H20F6N2O5S2 |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
bis(trifluoromethylsulfonyl)azanide;4-butyl-4-methylmorpholin-4-ium |
InChI |
InChI=1S/C9H20NO.C2F6NO4S2/c1-3-4-5-10(2)6-8-11-9-7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-9H2,1-2H3;/q+1;-1 |
InChI-Schlüssel |
HOZRXKYFIZZUAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1(CCOCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)

![[1-[(4-methylphenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12109649.png)


![2-(4'-Isopropyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12109666.png)
![4-Amino-5-bromobenzo[c][1,2,5]thiadiazole](/img/structure/B12109672.png)


![3-[(4-Fluorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B12109685.png)


